3-(Boc-amino)propyl bromide

Catalog No.
S677368
CAS No.
83948-53-2
M.F
C8H16BrNO2
M. Wt
238.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Boc-amino)propyl bromide

CAS Number

83948-53-2

Product Name

3-(Boc-amino)propyl bromide

IUPAC Name

tert-butyl N-(3-bromopropyl)carbamate

Molecular Formula

C8H16BrNO2

Molecular Weight

238.12 g/mol

InChI

InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)

InChI Key

IOKGWQZQCNXXLD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCBr

Synonyms

N-(3-Bromopropyl)carbamic Acid 1,1-Dimethylethyl Ester; (3-Bromopropyl)carbamic acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl (3-bromopropyl)carbamate; 1-[(tert-Butoxycarbonyl)amino]-3-bromopropane; 3-(BOC-amino)propyl Bromide; 3-Bromo-N-(tert-buto

Canonical SMILES

CC(C)(C)OC(=O)NCCCBr

Applications in drug discovery

One prominent application of 3-(Boc-amino)propyl bromide lies in drug discovery. Researchers utilize it to synthesize diverse target molecules, including:

  • Benzydamine analogs: These analogs act as activators for soluble guanylate cyclase (sGC), an enzyme involved in regulating blood pressure and smooth muscle relaxation. Studies suggest that activating sGC holds potential for treating various cardiovascular conditions [].
  • N-substituted chromenotriazolopyrimidines: These compounds act as human murine double minute 2 (MDM2) inhibitors. MDM2 is a protein that regulates tumor suppressor p53, and its inhibition is a promising strategy for cancer therapy [].
  • Protected amines from piperidine derivatives: These protected amines serve as intermediates in the synthesis of sulfonamide series compounds, which possess various biological activities, including antibacterial and anti-inflammatory properties [].

3-(Boc-amino)propyl bromide, also known as tert-Butyl N-(3-bromopropyl)carbamate, is a chemical compound used as a building block in organic synthesis. It belongs to a class of compounds called alkylating agents due to the presence of a reactive bromine group. The "Boc" group (tert-butoxycarbonyl) serves as a protecting group for the amine functionality, allowing for selective modification at other parts of the molecule [].


Molecular Structure Analysis

The key features of 3-(Boc-amino)propyl bromide's structure include:

  • Bromide (Br) group: This is a good leaving group, making the molecule reactive in substitution reactions [].
  • Three-carbon propyl chain: This spacer provides flexibility and allows attachment to various functional groups.
  • Carbamate linkage (NH-CO-O-C(CH3)3): The Boc group protects the amine (NH2) functionality from unwanted reactions while allowing for its controlled deprotection later in the synthesis [].
  • Primary amine (NH2): This functional group serves as the attachment point for further synthetic transformations.

The overall structure suggests a molecule with good reactivity due to the Br group and the ability to participate in various coupling reactions due to the protected amine.


Chemical Reactions Analysis

3-(Boc-amino)propyl bromide is involved in several key reactions in organic synthesis:

  • Substitution reactions: The Br group can be readily displaced by nucleophiles (electron-rich species) in nucleophilic substitution reactions. This allows for the attachment of various functionalities like alcohols, thiols, or amines to the propyl chain.

Br-CH2-CH2-CH2-NH-CO-O-C(CH3)3 + ROH → R-O-CH2-CH2-CH2-NH-CO-O-C(CH3)3 + HBr

(R represents an alkyl group from the alcohol)

  • Deprotection: The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine for further reactions [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of the bulky Boc group.
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide due to the non-polar propyl chain.
  • Stability: Stable under dry conditions but may decompose in the presence of moisture or strong acids due to hydrolysis of the carbamate linkage.

Mechanism of Action (not applicable)

3-(Boc-amino)propyl bromide is not a biologically active compound and doesn't have a specific mechanism of action. It functions as a reactant in organic synthesis.

3-(Boc-amino)propyl bromide can be irritating to the skin, eyes, and respiratory system. It is also suspected to be a mild mutagen []. Here are some safety precautions to consider when handling this compound:

  • Wear appropriate personal protective equipment like gloves, safety glasses, and a fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from incompatible materials like strong acids and bases.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (40%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (40%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl 3-bromopropylcarbamate

Dates

Modify: 2023-08-15
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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